molecular formula C8H4ClF3O B1586157 4-Chloro-2-(trifluoromethyl)benzaldehyde CAS No. 320-43-4

4-Chloro-2-(trifluoromethyl)benzaldehyde

Cat. No. B1586157
CAS RN: 320-43-4
M. Wt: 208.56 g/mol
InChI Key: AHFINSWGYAZBOZ-UHFFFAOYSA-N
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Description

4-Chloro-2-(trifluoromethyl)benzaldehyde (CTFMB) is a chemical compound belonging to the class of aldehydes. It is a colorless, crystalline solid with a melting point of 38–39 °C. CTFMB is commonly used in organic synthesis as a reagent or intermediate in the production of other compounds. It is also used in the synthesis of pharmaceuticals, dyes, and fragrances.

Scientific Research Applications

Synthesis and Properties of Complexes

One study detailed the synthesis of aluminum and zinc quinolates using 4-Methyl(methoxy or chloro)benzaldehyde, which reacted with 2-methyl-8-quinolinol to afford substituted 2-styryl-8-quinolinol. These compounds were then used as chelating ligands to prepare aluminum and zinc complexes. The research explored the spectroscopic, thermal, thermomechanical, and optical properties of these complexes, noting significant improvements in thermal stability and processability compared to reference complexes. The solutions of these complexes emitted blue-green light, with photoluminescence maxima considerably red-shifted relative to standard AlQ3 and ZnQ2 complexes (Barberis & Mikroyannidis, 2006).

Catalysis and Oxidation Reactions

Another area of application involves the catalytic properties of materials for oxidation reactions. For instance, a study on the preparation, characterization, and application of sulfated Ti-SBA-15 as a catalyst for the oxidation of benzyl alcohol to benzaldehyde highlighted a threefold increase in oxidative property by treatment with chlorosulfonic acid. Enhanced acidity of the catalyst was shown to increase benzyl alcohol conversion without affecting benzaldehyde selectivity (Sharma, Soni, & Dalai, 2012).

Photocatalysis and Environmental Applications

Research into fluorinated microporous polyaminals for adsorption of carbon dioxide showcased the use of 4-trifluoromethylbenzaldehyde among other monoaldehyde compounds to react with melamine, yielding hyper-cross-linked microporous polyaminal networks. These fluorinated polymers demonstrated increased BET specific surface areas and improved CO2 adsorption capabilities, highlighting their potential in environmental applications (Li, Zhang, & Wang, 2016).

Metal-Organic Frameworks and Catalytic Properties

The improved synthesis, thermal stability, and catalytic properties of the metal-organic framework compound Cu3(BTC)2 were also explored, with findings suggesting potential applications in heterogeneous catalysis (Schlichte, Kratzke, & Kaskel, 2004).

properties

IUPAC Name

4-chloro-2-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFINSWGYAZBOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381234
Record name 4-Chloro-2-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(trifluoromethyl)benzaldehyde

CAS RN

320-43-4
Record name 4-Chloro-2-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add 4-chloro-2-trifluoromethyl-benzonitrile to formic acid (96%) (15 mL) and water (3 mL). Add nickel-aluminum alloy (1260 mg). Heat at 100° C. overnight. Dilute with ethyl acetate and filter through Celite®. Extract the filtrate with 1 N sodium hydroxide and saturated aqueous sodium chloride, dry (sodium sulfate), filter, and concentrate to give 4-chloro-2-trifluoromethylbenzaldehyde (555 mg, 87%): 1H NMR (400 MHz, MeOH-d4) δ 10.29 (m, 1H), 8.10 (d, 1H, J=8.4 Hz), 7.91 (d, 1H, J=1.6 Hz), 7.85 (dd, 1H, J=8.4, 1.6 Hz).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1260 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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